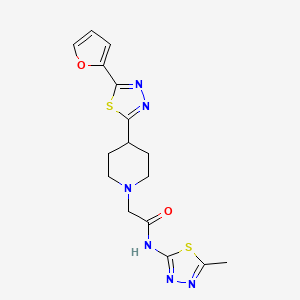![molecular formula C14H12N6OS B2776347 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) CAS No. 300395-73-7](/img/structure/B2776347.png)
1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) is a compound characterized by the presence of two benzotriazole moieties connected via a sulfinylmethyl bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) typically involves the reaction of benzotriazole derivatives with sulfinylmethylating agents. One common method includes the reaction of 1H-benzotriazole with a sulfinylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzotriazole moieties can participate in nucleophilic substitution reactions, where the benzotriazole acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential anticancer, antifungal, and antibacterial properties.
Industry: Utilized as a corrosion inhibitor and in the development of UV filters for materials.
Wirkmechanismus
The mechanism of action of 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzotriazole moieties can form π–π stacking interactions and hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its potential use as a protease inhibitor .
Vergleich Mit ähnlichen Verbindungen
1-Cyanobenzotriazole: Known for its use as an electrophilic cyanation reagent.
1-(Phenylsulfonyl)-1H-benzotriazole: Investigated for its corrosion inhibition properties.
1-(3-Pyridinylsulfonyl)-1H-benzotriazole: Another corrosion inhibitor with similar applications.
Uniqueness: 1,1'-[Sulfinylbis(methylene)]bis(1H-benzotriazole) is unique due to its dual benzotriazole moieties connected via a sulfinylmethyl bridge, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential in medicinal chemistry set it apart from other benzotriazole derivatives .
Eigenschaften
IUPAC Name |
1-(benzotriazol-1-ylmethylsulfinylmethyl)benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c21-22(9-19-13-7-3-1-5-11(13)15-17-19)10-20-14-8-4-2-6-12(14)16-18-20/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHFHXZKIGLSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CS(=O)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2776265.png)
![3,3-Dimethyl-1-[2-(methylsulfanyl)ethyl]urea](/img/structure/B2776269.png)






![N-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2776278.png)
![3,4-diethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2776281.png)
![5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2776282.png)
![3-(2-methoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2776283.png)


